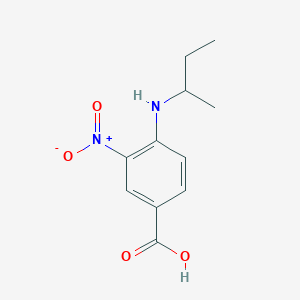

4-(Sec-butylamino)-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBNOZHZXARJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nucleophilic Aromatic Substitution Snar :this is the Most Common and Efficient Method, Utilized in the Pathway Derived from Nitrobenzoic Acid Scaffolds. the Reaction Proceeds Via an Addition Elimination Mechanism. the Substrate, Typically an Ester Like Ethyl 4 Fluoro 3 Nitrobenzoate, Possesses a Good Leaving Group Fluoride or Chloride at the C4 Position and Strong Electron Withdrawing Groups the Nitro Group at C3 and the Ester Group at C1 That Stabilize the Negatively Charged Intermediate, Known As a Meisenheimer Complex.youtube.com

The nucleophile, sec-butylamine (B1681703), attacks the electrophilic carbon atom attached to the halogen. The reaction is often carried out in a polar aprotic solvent like dichloromethane (B109758) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. nih.govnih.gov

Table of Reaction Conditions for SNAr

| Substrate | Nucleophile | Base | Solvent | Temperature |

|---|

Direct N Alkylation:in the Pathway Starting from P Aminobenzoic Acid, the Final Step Involves the Alkylation of 4 Amino 3 Nitrobenzoic Acid or Its Ester . This Reaction Involves the Nucleophilic Attack of the Amino Group on an Alkylating Agent, Such As 2 Bromobutane or Sec Butyl Tosylate. However, a Significant Challenge in the Direct Alkylation of Primary Amines is Over Alkylation, Which Can Lead to the Formation of Tertiary Amines and Even Quaternary Ammonium Salts. to Achieve Selective Mono Alkylation, Reaction Conditions Must Be Carefully Controlled, Often Involving the Use of a Specific Molar Ratio of Reactants and a Suitable Base.

Advanced Synthetic Techniques and Optimization for Substituted Benzoic Acids

The synthesis of substituted benzoic acids has moved beyond classical methods to embrace advanced techniques that offer improved yields, regioselectivity, and functional group tolerance. These modern approaches are crucial for the efficient production of complex molecules like this compound.

Catalysis plays a pivotal role in the functionalization of aromatic rings, providing powerful tools for creating C-C and C-heteroatom bonds with high precision. For benzoic acid derivatives, transition-metal catalysis has been particularly transformative.

C-H Bond Functionalization : Directing group-assisted C-H functionalization has emerged as a step-economical strategy. The carboxylic acid group itself can act as a directing group to guide metal catalysts to specific positions on the aromatic ring. For instance, palladium (II) catalysts have been used for the meta-C-H olefination and acetoxylation of benzoic acid derivatives, a challenging task due to the electron-withdrawing nature of the carboxyl group. nih.govresearchgate.net Similarly, ruthenium (II) and cobalt-catalyzed reactions have enabled the coupling of benzoic acids with alkynes, styrenes, and dienes, showcasing the versatility of this approach. nih.govresearchgate.net Iridium-based catalysts have also been studied for C-H bond activation of benzoic acid. acs.org

Catalytic Amination : The introduction of an amino group, central to the structure of this compound, is often achieved through catalytic cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a prominent method for forming C-N bonds and is applicable to aryl chlorides with free carboxylic acid groups. nih.gov Copper-catalyzed amination reactions, reminiscent of the classical Ullmann reaction, offer a complementary and often more cost-effective alternative. These reactions can proceed with high chemo- and regioselectivity, particularly for ortho-chlorobenzoic acids, without the need for protecting the carboxylic acid group. nih.gov Microwave-assisted, catalyst-free amination of compounds like 2-chloro-5-nitrobenzoic acid has also been developed, providing a rapid and operationally simple alternative to metal-catalyzed methods. acs.org

The table below summarizes key catalytic approaches applicable to the functionalization of benzoic acid derivatives.

| Catalytic Approach | Metal Catalyst | Reaction Type | Key Features |

| C-H Olefination | Palladium (Pd) | meta-C-H Functionalization | Utilizes a nitrile-based template; uses O₂ as the terminal oxidant. nih.govresearchgate.net |

| C-H Annulation | Cobalt (Co) | C-H/Alkyne Coupling | Carboxylate-directed; effective for coupling with alkynes, styrenes, and dienes. nih.gov |

| C-H Functionalization | Ruthenium (Ru) | C-C & C-Heteroatom Bonds | Carboxylic acid acts as a traceless directing group. researchgate.net |

| Cross-Coupling Amination | Copper (Cu) | N-Arylation | Chemo- and regioselective amination of chlorobenzoic acids; no acid protection needed. nih.gov |

| Cross-Coupling Amination | Palladium (Pd) | Buchwald-Hartwig Amination | Broad applicability for C-N bond formation with aryl chlorides. nih.gov |

The sec-butylamino group in the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry during the synthesis is a significant challenge. The nitrogen atom in amines undergoes rapid pyramidal inversion at room temperature, which makes the resolution of chiral amines difficult. libretexts.org Therefore, stereocontrol must be established during the C-N bond formation or through the use of chiral starting materials.

Several strategies have been developed to achieve stereoselective amine synthesis:

Reductive Amination : A common method involves the reaction of a ketone (e.g., 2-butanone) with an amine, followed by reduction of the resulting imine. google.com The use of chiral reducing agents or chiral auxiliaries can induce stereoselectivity in the final amine product. Zirconocene hydrides, for example, have shown high chemo- and stereoselectivity in the reduction of sulfinyl ketimines, tolerating a wide range of functional groups. acs.org

Enzymatic Resolution : Enzymes offer a highly selective means of resolving racemic mixtures. Lipases, such as Candida antarctica lipase (B570770), can be used for the kinetic resolution of racemic sec-butylamine (B1681703) through selective acylation of one enantiomer. researchgate.net Similarly, transaminases can be employed for the resolution or asymmetric synthesis of chiral amines. researchgate.net

Auxiliary Control : This strategy involves temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com

Catalytic Asymmetric Hydroamination : Modern catalytic methods, such as the enantioselective copper-hydride (CuH) catalyzed hydroamination, can directly install an amine group with high stereocontrol. nih.gov This allows for the synthesis of chiral amines from simple starting materials.

The choice of method depends on the desired enantiomeric purity, substrate scope, and scalability of the reaction. For the synthesis of enantiomerically pure 4-(R)- or 4-(S)-(sec-butylamino)-3-nitrobenzoic acid, one would typically start with an enantiomerically pure source of (R)- or (S)-sec-butylamine. nih.gov

Purification and Isolation Methodologies for Aromatic Carboxylic Acid Derivatives

The purification and isolation of the final product are critical steps to ensure the required purity for subsequent applications. Aromatic carboxylic acids like this compound possess distinct chemical properties that are exploited in their purification.

A common synthetic route involves the hydrolysis of the corresponding ester, such as ethyl 4-(sec-butylamino)-3-nitrobenzoate, using a base like potassium hydroxide in aqueous ethanol. nih.goviucr.org After the reaction, a series of purification steps are employed:

Solvent Removal : The organic solvent (ethanol) is typically removed by distillation or rotary evaporation.

Acid-Base Extraction : The product, being a carboxylic acid, is soluble in aqueous base as its carboxylate salt. The reaction mixture is diluted with water and washed with an organic solvent (e.g., dichloromethane) to remove any non-acidic organic impurities. nih.govnih.gov The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid), which protonates the carboxylate and causes the desired carboxylic acid to precipitate out of the solution, as it is generally less soluble in acidic water. lookchem.comorgsyn.org

Filtration : The precipitated solid is collected by suction filtration.

Recrystallization : This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hot ethyl acetate) and allowed to cool slowly. nih.goviucr.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For aromatic carboxylic acids, other common recrystallization solvents include aqueous alcohol, toluene, or acetic acid. lookchem.com

Chromatography : For higher purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic techniques are used. nih.gov

High-Performance Liquid Chromatography (HPLC) : Particularly reversed-phase HPLC (RP-HPLC), is a powerful analytical and preparative tool. The retention of ionic compounds like carboxylic acids can be controlled by adjusting the pH of the mobile phase (ion-suppression) or by adding an ion-pairing reagent. nih.gov

Solid-Phase Extraction (SPE) : Can be used for sample cleanup and purification, often employing ion-exchange or other selective sorbents. mdpi.com

The table below outlines common purification techniques for aromatic carboxylic acid derivatives.

| Technique | Principle | Application Notes for Aromatic Carboxylic Acids |

| Acid-Base Extraction | Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases depending on pH. | Highly effective for separating carboxylic acids from neutral or basic impurities. The acid is converted to its water-soluble salt with a base. lookchem.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | The primary method for purifying the crude solid product. Solvents like ethyl acetate, ethanol, and water are common. nih.govorgsyn.org |

| Ion-Pair Chromatography | An ion-pairing agent is added to the mobile phase to form a neutral ion-pair with the analyte, which is then separated by reversed-phase chromatography. | Used in HPLC to achieve better separation of ionic analytes like carboxylic acids. nih.gov |

| Ion-Exchange Chromatography | Separation based on the reversible binding of ions to a charged stationary phase. | Can be used for the purification and isolation of charged molecules. nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformation of 4 Sec Butylamino 3 Nitrobenzoic Acid

Electronic Effects of Amino and Nitro Groups on Aromatic Reactivity

The chemical personality of an aromatic compound is largely dictated by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects are primarily categorized into inductive and resonance effects. numberanalytics.com

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. The nitro group (-NO2) is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms, pulling electron density away from the benzene (B151609) ring. vaia.com The amino group (-NHR) also has an inductive withdrawing effect due to the electronegativity of the nitrogen atom, albeit weaker than the nitro group.

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. numberanalytics.com The amino group is a powerful electron-donating group by resonance, as the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring. researchgate.net This increases the electron density at the ortho and para positions. Conversely, the nitro group is strongly electron-withdrawing by resonance, delocalizing the ring's π-electrons onto its oxygen atoms. rsc.org

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -NHR (sec-butylamino) | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating, ortho, para-directing |

| -NO2 (Nitro) | -I (Strongly electron-withdrawing) | -R (Strongly electron-withdrawing) | Deactivating, meta-directing |

| -COOH (Carboxylic acid) | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating, meta-directing |

Nucleophilic Aromatic Substitution (SNAr) Pathways Relevant to Nitrobenzoic Acid Derivatives

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack. This leads to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The SNAr mechanism is particularly relevant for nitro-substituted aromatic compounds. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For SNAr to occur, two main conditions must be met:

The ring must be substituted with powerful electron-withdrawing groups.

There must be a good leaving group (typically a halide).

In the case of 4-(sec-butylamino)-3-nitrobenzoic acid, while it has a strongly activating nitro group, it lacks a conventional leaving group for a typical SNAr reaction. However, under certain conditions, the nitro group itself can be displaced, or other modifications to the molecule could introduce a suitable leaving group. The presence of the nitro group ortho and para to potential leaving groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubmasterorganicchemistry.com Theoretical studies have delved into the intricacies of SNAr reactions on nitroaromatic compounds, highlighting the importance of aromaticity, electrophilicity, and nucleophilicity in determining reaction pathways. nih.gov

Protonation Equilibria and Site Selectivity in Aminobenzoic Acid Systems

Aminobenzoic acids are amphoteric molecules, possessing both a basic amino group and an acidic carboxylic acid group. This leads to interesting protonation equilibria that are highly dependent on the molecular environment and the relative positions of the substituents. mpg.de

For a molecule like this compound, there are two primary sites for protonation: the nitrogen of the amino group (N-protonation) and an oxygen of the carboxylic acid group (O-protonation). mpg.de Studies on isomers of aminobenzoic acid have shown that in aqueous solution, N-protonation is generally favored. rsc.orgrsc.org However, in the gas phase, the preferred site of protonation can change, with O-protonation becoming more favorable for certain isomers due to resonance stabilization effects. nih.gov

The pKa values associated with these equilibria are influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nitro group will decrease the basicity of the amino group (making it a weaker base) and increase the acidity of the carboxylic acid group (making it a stronger acid). The position of the substituents is critical; for instance, studies on aminobenzoic acid isomers show that the ortho isomer is the strongest acid in solution. nih.gov In micellar environments, the acid-base equilibria of similar molecules like p-aminobenzoic acid can be significantly altered due to electrostatic interactions at the micelle surface. semanticscholar.org

| Protonation Site | Description | Favored in | Influence of Nitro Group |

|---|---|---|---|

| Amino Group (N-protonation) | Proton adds to the lone pair of the nitrogen atom. | Aqueous solution | Decreases basicity (lowers pKa of conjugate acid) |

| Carboxylic Acid (O-protonation) | Proton adds to one of the oxygen atoms of the carboxyl group. | Gas phase (for some isomers) | Increases acidity (lowers pKa) |

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of multiple functional groups in proximity on the aromatic ring of this compound opens up the possibility of intramolecular reactions, such as cyclization. For such a reaction to occur, the reactive centers must be able to come into close spatial proximity.

Reaction Kinetics and Thermodynamics Studies of Benzoic Acid Derivatives

The rates and equilibrium positions of reactions involving this compound can be quantitatively understood through the study of reaction kinetics and thermodynamics. The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. dalalinstitute.com

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

For this compound, the substituent constants (σ) for the amino, nitro, and the relative position of the carboxylic acid group would determine how its reactivity in reactions like esterification deviates from that of unsubstituted benzoic acid. acs.org Electron-withdrawing groups like the nitro group have positive σ values, indicating that they increase the acidity of benzoic acid. dalalinstitute.com Conversely, electron-donating groups have negative σ values. The reaction constant (ρ) provides insight into the charge development in the transition state of the rate-determining step. dalalinstitute.com Kinetic studies on the reactions of benzoic acid with various radicals have also been conducted, providing data on reaction rate constants and potential barriers, which are fundamental to understanding its degradation and transformation in different environments. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Sec Butylamino 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Detailed experimental data from high-resolution ¹H and ¹³C NMR, as well as two-dimensional NMR techniques such as COSY, HSQC, and HMBC for 4-(Sec-butylamino)-3-nitrobenzoic acid, are not publicly available in the referenced scientific literature. These techniques would be crucial for the complete assignment of proton and carbon signals and for confirming the connectivity of the molecule in solution.

High-Resolution ¹H and ¹³C NMR Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbons of this compound have not been reported in available literature. Such data would provide detailed insights into the electronic environment of the atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no publicly available reports of 2D NMR studies for this compound. These analyses would be instrumental in unambiguously assigning the complex spin systems of the sec-butyl group and the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Experimental IR and Raman spectra for this compound, which would identify characteristic vibrational frequencies for its functional groups (carboxylic acid, nitro group, secondary amine, and substituted benzene (B151609) ring), are not available in the reviewed scientific databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight is known, specific mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), have not been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

There are no published HRMS data that would provide a high-precision mass measurement to confirm the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structural Characterization

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the asymmetric unit of the crystal contains two crystallographically independent molecules, designated as A and B.

The compound crystallizes in a monoclinic system with the space group P2₁/c. Key structural features include intramolecular N—H⋯O hydrogen bonds that form S(6) ring motifs within each molecule. The nitro group is nearly coplanar with the benzene ring in both molecules, with dihedral angles of 4.5 (3)° in molecule A and 0.5 (3)° in molecule B.

Disorder is observed in the sec-butylamino group in both molecules. In the crystal structure, molecules are linked into centrosymmetric dimers by intermolecular O—H⋯O hydrogen bonds, creating R²₂(8) ring motifs. The crystal structure is further stabilized by weak C—H⋯O interactions.

Below is a table summarizing the crystallographic data.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9722 (4) |

| b (Å) | 15.7250 (8) |

| c (Å) | 21.8111 (11) |

| β (°) | 101.896 (3) |

| Volume (ų) | 2340.0 (2) |

| Z | 8 |

| Temperature (K) | 110 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.353 |

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals a sophisticated network of intermolecular interactions that guide the assembly of the molecules into a stable, three-dimensional lattice. The asymmetric unit of the title compound contains two crystallographically independent molecules, designated as A and B. nih.goviucr.orgnih.gov The crystal packing is primarily stabilized by a combination of strong hydrogen bonds and weaker C—H⋯O interactions. nih.goviucr.orgnih.gov

A salient feature of the crystal structure is the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. nih.goviucr.orgnih.gov This interaction is a classic supramolecular synthon, resulting in the generation of R22(8) ring motifs. nih.goviucr.orgnih.gov These robust dimeric units serve as the fundamental building blocks of the crystal lattice.

| Interaction Type | Description | Motif |

| O—H⋯O | Hydrogen bonds linking molecules into centrosymmetric dimers. nih.goviucr.orgnih.gov | R22(8) |

| C—H⋯O | Weak interactions contributing to the stabilization of the crystal structure. nih.goviucr.orgnih.gov | - |

Conformational Analysis in the Crystalline State

The crystalline state provides a unique opportunity to examine the preferred conformation of a molecule, locked in a low-energy state by the crystal lattice forces. For this compound, the two independent molecules (A and B) in the asymmetric unit exhibit subtle but significant conformational differences. nih.goviucr.orgnih.gov

Intramolecularly, both molecules feature an N—H⋯O hydrogen bond between the amino group and an oxygen atom of the adjacent nitro group, which generates an S(6) ring motif. nih.goviucr.orgnih.gov This intramolecular interaction contributes to the planarity of this portion of the molecule.

The orientation of the nitro group relative to the benzene ring is a key conformational parameter. In molecule A, the mean plane of the nitro group is nearly coplanar with the benzene ring, forming a dihedral angle of 4.5 (3)°. nih.goviucr.orgnih.gov In molecule B, this planarity is even more pronounced, with a corresponding dihedral angle of just 0.5 (3)°. nih.goviucr.orgnih.gov

A notable aspect of the conformational analysis is the disorder observed in the sec-butylamino group in both molecules. nih.goviucr.orgnih.gov In molecule A, the disorder can be described by an approximate 180° rotation about the N—C(H) bond, leading to two distinct sites with refined occupancies of 0.722 (6) and 0.278 (6). nih.goviucr.orgnih.gov Molecule B exhibits a more complex disorder. In addition to a similar rotational disorder, there is further rotational disorder about the C(H)—C(H2) bond. This results in three components with an occupancy ratio of 0.42:0.35:0.23. nih.goviucr.orgnih.gov

| Parameter | Molecule A | Molecule B |

| Intramolecular Hydrogen Bond Motif | S(6) nih.goviucr.orgnih.gov | S(6) nih.goviucr.orgnih.gov |

| Dihedral Angle (Nitro Group vs. Benzene Ring) | 4.5 (3)° nih.goviucr.orgnih.gov | 0.5 (3)° nih.goviucr.orgnih.gov |

| Sec-butylamino Group Disorder | Two sites (0.722:0.278 occupancy) resulting from rotation about the N—C(H) bond. nih.goviucr.orgnih.gov | Three components (0.42:0.35:0.23 occupancy) due to additional rotation about the C(H)—C(H2) bond. nih.goviucr.orgnih.gov |

Computational Chemistry and Theoretical Modeling Studies of 4 Sec Butylamino 3 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

No published studies employing Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure of 4-(Sec-butylamino)-3-nitrobenzoic acid were found. Such studies would be essential for understanding the fundamental electronic properties of the molecule.

Molecular Orbital Analysis and Charge Distribution

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density and partial charges across the molecule, has not been performed. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

The application of Frontier Molecular Orbital (FMO) theory, which uses the properties of the HOMO and LUMO to predict the regioselectivity and stereoselectivity of chemical reactions, has not been documented for this compound. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, remains uncalculated.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational landscape of this compound. A systematic conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers for rotation around key single bonds, such as the C-N bond of the sec-butylamino group and the C-C bond of the carboxylic acid group.

Reaction Mechanism Simulation and Transition State Determination

Computational simulations to elucidate potential reaction mechanisms involving this compound are absent from the literature. This includes the determination of transition state geometries and activation energies for reactions such as electrophilic aromatic substitution, nucleophilic attack, or reactions involving the carboxylic acid and nitro functional groups.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, there are no published studies where theoretical calculations (e.g., Time-Dependent DFT) have been used to predict spectroscopic properties like UV-Vis, IR, and NMR spectra for this compound. Such predictive studies are invaluable for interpreting experimental data and confirming molecular structures.

Molecular Dynamics Simulations for Dynamic Behavior of Aromatic Systems

Molecular dynamics (MD) simulations, which would provide insight into the dynamic behavior of this compound in various environments (e.g., in solution), have not been reported. MD simulations could reveal information about solvation effects, intermolecular interactions, and the molecule's conformational flexibility over time.

Design and Synthesis of Derivatives and Analogs Based on the 4 Sec Butylamino 3 Nitrobenzoic Acid Scaffold

Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Acid Halide Formation)

The carboxylic acid group is a primary site for modification, enabling the synthesis of esters, amides, and other derivatives, often through an activated acid halide intermediate.

Acid Halide Formation: The conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride, is a common first step. This is achieved by treating 4-(sec-butylamino)-3-nitrobenzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is crucial as the resulting acid chloride is a highly reactive electrophile.

Esterification: Esters of this compound can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a direct approach. acs.orgbond.edu.au For example, reacting the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 4-(sec-butylamino)-3-nitrobenzoate. truman.edubrainly.comchegg.com Alternatively, the more reactive acid chloride can be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the corresponding ester with high efficiency. The synthesis of the parent acid itself is often accomplished by the hydrolysis of its ethyl ester precursor, ethyl 4-(sec-butylamino)-3-nitrobenzoate. nih.gov

Amidation: Amide derivatives are readily prepared from the acid chloride. Reaction with ammonia, primary amines, or secondary amines leads to the formation of primary, secondary, or tertiary amides, respectively. For instance, reacting 4-(sec-butylamino)-3-nitrobenzoyl chloride with two equivalents of an amine—one to act as the nucleophile and the second to neutralize the liberated HCl—yields the desired amide. A patent describes a multi-step synthesis where 4-methylamino-3-nitrobenzoic acid is converted to its acid chloride and then reacted with methylamine (B109427) to produce N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acid Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride |

| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Ammonia (NH₃), Primary amine (R'-NH₂), or Secondary amine (R'₂NH) | Amide |

Alteration of the Amino Group (e.g., Acylation, Further Alkylation, Schiff Base Formation)

The secondary sec-butylamino group provides another handle for structural diversification, influencing the steric and electronic properties of the scaffold.

Further Alkylation: As a secondary amine, the sec-butylamino group can be further alkylated using an alkyl halide to yield a tertiary amine. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Such modification increases the steric bulk around the nitrogen atom and removes its hydrogen-bond-donating ability. It is important to note that strongly activating groups like amines can form complexes with Lewis acids, which can deactivate the catalyst in certain reactions like Friedel-Crafts alkylations. byjus.comlibretexts.org

Schiff Base Formation: The formation of an imine, or Schiff base, typically involves the condensation of a primary amine with an aldehyde or ketone. While the secondary amine of the parent scaffold cannot directly form a Schiff base, derivatives can be designed for this purpose. For example, reduction of the nitro group at the 3-position would yield a primary aromatic amine. This new primary amine could then readily participate in condensation reactions with various carbonyl compounds to generate a diverse array of Schiff base analogs.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acid chloride (R'-COCl) or Acid anhydride (B1165640) ((R'CO)₂O) | N-Acyl derivative (Amide) |

| Further Alkylation | Alkyl halide (R'-X), Base | Tertiary Amine |

| Schiff Base Formation (on a derivative) | Aldehyde (R'-CHO) or Ketone (R'₂CO) on a primary amine analog | Imine (Schiff Base) |

Strategies for Aromatic Ring Modification (e.g., Additional Substituents, Heterocyclic Annulation)

Modifying the aromatic ring itself allows for the creation of more complex analogs, including poly-substituted and fused heterocyclic systems.

Additional Substituents: The introduction of new substituents onto the benzene (B151609) ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The 4-amino group is a powerful activating, ortho-para directing group due to its ability to donate electron density through resonance. scispace.comrsc.orgrsc.org Conversely, the 3-nitro and 1-carboxylic acid groups are deactivating and meta-directing. scispace.comrsc.org The interplay of these competing effects dictates that an incoming electrophile would preferentially substitute at the C5 position, which is ortho to the activating amino group and meta to the deactivating groups. lumenlearning.comlibretexts.org

Heterocyclic Annulation: Nitrobenzoic acid derivatives are valuable precursors for the synthesis of bioactive heterocycles. nih.govnih.govresearchgate.net A common strategy involves the chemical reduction of the nitro group to a primary amine, creating an ortho-phenylenediamine derivative. This intermediate can then undergo condensation and cyclization with a variety of reagents. For example, reaction with carboxylic acids, aldehydes, or their derivatives can yield fused benzimidazole (B57391) systems. bohrium.commdpi.comnih.gov These benzimidazole-containing analogs represent a significant structural departure from the parent scaffold and are associated with a wide range of pharmacological activities. organic-chemistry.orgnih.gov

Stereoisomer Synthesis and Chiral Resolution Techniques for Sec-butylamino Derivatives

The sec-butyl group contains a stereocenter, meaning that this compound is a chiral molecule and exists as a pair of enantiomers, (R) and (S). The synthesis and separation of these stereoisomers are critical, as they may exhibit different biological activities and properties.

Stereoisomer Synthesis: An enantiomerically pure form of the scaffold can be synthesized by starting with a resolved chiral amine. For example, racemic sec-butylamine (B1681703) can be resolved using enzymatic methods or by forming diastereomeric salts with a chiral acid. One approach involves using Candida antarctica lipase (B570770) for enantioselective acylation to resolve (±)-sec-butylamine. researchgate.net Once the desired (R)- or (S)-sec-butylamine is isolated, it can be used in the nucleophilic aromatic substitution reaction that forms the scaffold, leading to an enantiomerically enriched final product.

Chiral Resolution Techniques: If the scaffold is synthesized as a racemic mixture, the enantiomers can be separated using chiral chromatography. humanjournals.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. researchgate.netmdpi.com Polysaccharide-based CSPs, for instance, are effective at separating a broad range of racemic compounds. humanjournals.com The racemic mixture of this compound or its derivatives can be passed through a chiral column, and the differential interaction of each enantiomer with the CSP allows for their separation and isolation as single, pure enantiomers. nih.gov

Structure-Reactivity Relationship Studies of Synthesized Analogs

Understanding the relationship between the molecular structure of the synthesized analogs and their chemical reactivity or biological activity is a fundamental goal. Crystallographic studies of the parent compound, this compound, provide a baseline for this analysis.

The crystal structure reveals key features that influence its properties. iium.edu.my An intramolecular hydrogen bond between the amino group's hydrogen (N-H) and an oxygen atom of the adjacent nitro group forms a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov This interaction affects the planarity of the nitro group relative to the benzene ring. nih.govresearchgate.netnih.gov In the solid state, molecules of the acid also form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govnih.gov

Derivatization at any of the functional groups would alter these structural characteristics and, consequently, the molecule's reactivity.

Modification of the Carboxylic Acid: Converting the acid to an ester or amide removes the ability to form intermolecular dimers, which could affect solubility and crystal packing.

Alteration of the Amino Group: Acylation or further alkylation of the N-H group would disrupt the intramolecular S(6) hydrogen bond. This could change the conformation of the nitro group, altering its electronic interaction with the aromatic ring and potentially influencing the reactivity of the ring itself.

Aromatic Ring Modification: Adding further substituents or creating fused heterocyclic systems dramatically changes the size, shape, and electronic distribution of the molecule. nih.govesisresearch.org

By systematically synthesizing analogs and studying their properties—such as antibacterial activity, enzyme inhibition, or thermochemical stability—a quantitative structure-activity relationship (QSAR) can be developed. nih.govresearchgate.netiomcworld.com This allows researchers to correlate specific structural features (e.g., the presence of a nitro group at a certain position or the stereochemistry of the sec-butyl group) with observed effects, guiding the design of future analogs with enhanced properties. nih.gov

Emerging Research Directions and Future Perspectives in Substituted Aromatic Carboxylic Acid Chemistry

Utilization as a Building Block in Complex Organic Synthesis

Substituted nitrobenzoic acid derivatives are well-established as crucial intermediates in the synthesis of complex organic molecules, particularly those with significant biological activity. nih.goviucr.orgnih.govresearchgate.net Researchers have identified these compounds as versatile starting materials for creating a variety of heterocyclic scaffolds. researchgate.net The synthesis of bioactive heterocycles such as substituted benzimidazolones, benzimidazoles, and 1-substituted benzotriazole (B28993) carboxylic acids can be effectively achieved using nitrobenzoic acid derivatives as the foundational building blocks. nih.goviucr.org

The strategic placement of the amino, nitro, and carboxylic acid groups on 4-(sec-butylamino)-3-nitrobenzoic acid allows for a sequence of selective chemical transformations. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent carboxylic acid (or its derivative) to form lactams. Alternatively, the newly formed diamine system can react with various reagents to construct diverse heterocyclic rings. The presence of the bulky sec-butyl group can also influence the stereochemical outcome of reactions, offering a pathway to chiral molecules. This potential makes the compound a valuable precursor for generating libraries of complex molecules for pharmaceutical and agrochemical screening. frontiersin.org

Development of Novel Synthetic Methodologies Inspired by its Unique Structure

The specific architecture of this compound can inspire the development of new synthetic methods. The synthesis of the compound itself is typically achieved through the hydrolysis of its corresponding ester, ethyl 4-(sec-butylamino)-3-nitrobenzoate, by refluxing with a base like potassium hydroxide (B78521) in aqueous ethanol (B145695). nih.goviucr.org While this is a standard procedure, the compound's structure invites exploration into more advanced synthetic strategies.

The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups creates a unique reactivity pattern on the aromatic ring. This could be exploited for developing novel regioselective functionalization reactions. For example, electrophilic aromatic substitution reactions would be directed to specific positions due to the combined directing effects of the existing substituents. Furthermore, the development of catalytic methods that can selectively transform one functional group in the presence of others (e.g., selective reduction of the nitro group without affecting the carboxylic acid) is an active area of research. Methodologies focusing on C-H activation at the positions ortho to the directing groups could provide new, efficient routes to more complex derivatives.

Advanced Materials Science Applications (e.g., Polymer Precursors, Ligands in Coordination Chemistry)

The application of substituted aromatic carboxylic acids is expanding into the realm of materials science, and this compound possesses structural features that make it a candidate for such uses.

Ligands in Coordination Chemistry: Nitrobenzoic acid and its derivatives are recognized for their versatility as ligands in coordination chemistry. mdpi.com The carboxylate group is a primary coordination site, capable of binding to metal ions in various modes (monodentate, bidentate, bridging). mdpi.com The nitro group can also participate in coordination, further increasing the structural diversity of the resulting metal complexes. mdpi.com Coordination compounds involving nitro-containing ligands are being investigated for their biological activities, including antimicrobial and anticancer properties, where a synergistic effect between the ligand and the metal center may lead to enhanced efficacy. mdpi.comsemanticscholar.org The sec-butylamino group in this compound can add steric bulk and influence the solubility and crystal packing of the resulting coordination polymers or metal-organic frameworks (MOFs).

Polymer Precursors: While specific research on this compound as a polymer precursor is not yet prominent, its bifunctional nature (amine and carboxylic acid, after reduction of the nitro group) makes it a potential monomer for the synthesis of polyamides. The resulting polymers would feature regularly spaced functional groups, potentially leading to materials with tailored properties for applications in membranes, specialty coatings, or high-performance plastics.

Role in Probing Fundamental Chemical Processes (e.g., understanding molecular interactions at a chemical level)

The well-defined structure of this compound makes it an excellent model system for studying fundamental chemical processes, particularly non-covalent molecular interactions. Detailed crystallographic studies have provided significant insights into its solid-state architecture. nih.govresearchgate.netnih.gov

The asymmetric unit of the crystal can contain multiple crystallographically independent molecules, allowing for a detailed comparison of subtle conformational differences. nih.goviucr.orgnih.gov Key interactions observed in its crystal structure include:

Intramolecular Hydrogen Bonds: An N—H⋯O hydrogen bond between the amino group and an oxygen atom of the nitro group is consistently observed, leading to the formation of a stable six-membered ring motif known as an S(6) ring. nih.goviucr.orgnih.gov

Intermolecular Hydrogen Bonds: The carboxylic acid groups of two separate molecules engage in strong O—H⋯O hydrogen bonds, linking them into centrosymmetric dimers. nih.govnih.gov This common interaction in carboxylic acids generates a robust R22(8) ring motif. nih.govnih.gov

The study of these interactions provides valuable data for understanding the principles of molecular recognition and crystal engineering. Furthermore, disorder in the sec-butylamino group has been noted in the crystal structure, where the group adopts multiple conformations. nih.goviucr.orgnih.gov Analyzing this disorder provides insight into the conformational flexibility and energy landscape of the molecule in the solid state.

| Interaction Type | Description | Resulting Motif | Reference |

|---|---|---|---|

| Intramolecular H-Bond | Between the amino hydrogen (N-H) and a nitro group oxygen (O-N-O). | S(6) ring | nih.goviucr.orgnih.gov |

| Intermolecular H-Bond | Between the carboxylic acid groups of two adjacent molecules (O-H⋯O=C). | R22(8) ring (Centrosymmetric dimer) | nih.govnih.govnih.gov |

| Weak Intermolecular Interaction | Between carbon-hydrogen bonds and oxygen atoms. | Stabilizes the overall crystal structure. | nih.goviucr.org |

| π–π Stacking | Parallel stacking of benzene (B151609) rings in related isomers. | Consolidates crystal packing. | nih.gov |

Green Chemistry Approaches to its Synthesis and Derivative Preparation

Modern organic synthesis places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more sustainable and environmentally benign. unibo.it The current synthesis of this compound involves standard laboratory procedures that could be re-evaluated from a green chemistry perspective. Future research will likely focus on several key areas:

Greener Solvents: The use of aqueous ethanol is a relatively green choice, but investigations could explore water as the sole solvent or the use of other bio-based solvents.

Catalytic Efficiency: Developing catalytic methods for the synthesis of the precursor, ethyl 4-(sec-butylamino)-3-nitrobenzoate, could reduce waste and energy consumption compared to stoichiometric reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions with high atom economy.

Alternative Reagents: Exploring the use of less hazardous and more efficient reagents is another avenue. For example, methodologies utilizing reagents like tert-butyl nitrite (B80452) under solvent-free conditions have been reported for related transformations, offering a potentially greener alternative. rsc.org

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of the chemical industry to reduce its environmental footprint. unibo.it

Q & A

Q. How can researchers leverage SHELX pipelines for high-throughput crystallographic analysis of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.